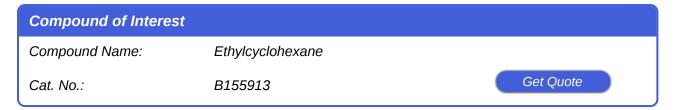


Application Notes and Protocols for Shock Tube Studies of Ethylcyclohexane Ignition Delay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the ignition delay characteristics of **ethylcyclohexane** (ECH) using a high-pressure shock tube. This information is critical for the development and validation of chemical kinetic models for transportation fuels, where cycloalkanes are a significant component.

Introduction to Shock Tube Ignition Delay Studies

Shock tubes are ideal experimental facilities for investigating chemical kinetics at high temperatures and pressures, conditions relevant to internal combustion engines and gas turbines.[1][2][3] A shock tube is a long tube of constant cross-section, divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.[1][2][3] The rapid rupture of this diaphragm generates a shock wave that propagates into the driven section, compressing and heating the test gas mixture almost instantaneously.[1][2][3] By measuring the time between the passage of the reflected shock wave and the onset of combustion, the ignition delay time (IDT) can be determined with high precision.[4] IDT is a critical parameter for validating and refining chemical kinetic models of fuel combustion.[4]

Quantitative Data Summary

The following tables summarize experimental data for **ethylcyclohexane** ignition delay times obtained from shock tube studies. These data are essential for comparing with and validating kinetic model simulations.



Table 1: Ignition Delay Times of **Ethylcyclohexane**/Air Mixtures at Various Pressures and Equivalence Ratios.

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	lgnition Delay Time (μs)
1000 - 1700	1.1 - 10.0	0.5	Data compiled from cited research
1000 - 1700	1.1 - 10.0	1.0	Data compiled from cited research
1000 - 1700	1.1 - 10.0	2.0	Data compiled from cited research
Data sourced from Tian et al. (2014).[5]			

Table 2: Comparative Ignition Delay Times of Cyclohexane, **Ethylcyclohexane**, and n-Propylcyclohexane at Atmospheric Pressure.



Temperature (K)	Fuel	Equivalence Ratio (Φ)	Ignition Delay Time (μs)
1110 - 1650	Cyclohexane	0.5	Data compiled from cited research
1110 - 1650	Ethylcyclohexane	0.5	Data compiled from cited research
1110 - 1650	n-Propylcyclohexane	0.5	Data compiled from cited research
1110 - 1650	Cyclohexane	1.0	Data compiled from cited research
1110 - 1650	Ethylcyclohexane	1.0	Data compiled from cited research
1110 - 1650	n-Propylcyclohexane	1.0	Data compiled from cited research
1110 - 1650	Cyclohexane	2.0	Data compiled from cited research
1110 - 1650	Ethylcyclohexane	2.0	Data compiled from cited research
1110 - 1650	n-Propylcyclohexane	2.0	Data compiled from cited research
Data sourced from Tian et al. (2014).[6]			

Experimental Protocols

This section details the methodology for conducting shock tube experiments to measure the ignition delay time of **ethylcyclohexane**. The protocol is a synthesis of best practices described in the cited literature.

High-Pressure Shock Tube Facility

A typical high-pressure shock tube facility consists of the following components:[7][8]

Methodological & Application





- Driver and Driven Sections: The shock tube is composed of a driver section (typically 2-6 meters long) and a driven section (typically 4-6 meters long) with a constant inner diameter (e.g., 8-15 cm).[7][8] These sections are usually constructed from stainless steel to withstand high pressures.[7][8]
- Diaphragm Section: A double-diaphragm section is often used to ensure rapid and clean rupture.[8] Aluminum diaphragms of varying thicknesses are commonly used to control the burst pressure.[9]
- Vacuum System: A combination of a roughing pump and a turbomolecular pump is used to
 evacuate the driven section to a high vacuum (e.g., ~1x10⁻⁵ torr) before each experiment to
 ensure mixture purity.[7]
- Gas Mixing and Filling System: A heated stainless-steel mixing tank is used to prepare the fuel-oxidizer mixtures.[7][9] The manifold connecting the mixing tank to the shock tube is also heated to prevent fuel condensation, especially for low-vapor-pressure fuels.[7][8]
- Heating System: To study low-volatility fuels, the driven section and mixing tank are often
 equipped with heating jackets or tapes to maintain a constant elevated temperature (e.g., up
 to 200-250 °C).[7][8][9]

Mixture Preparation

- Fuel and Oxidizer Purity: Use high-purity **ethylcyclohexane** (e.g., >99%), oxygen (e.g., 99.999%), and argon (e.g., 99.999%) as the diluent.
- Manometric Preparation: Prepare the reactive gas mixtures in a heated, pressure-resistant stainless-steel mixing tank.[9]
- Partial Pressure Method: Use the partial pressure method to determine the composition of the mixture. Measure the partial pressures of each component using high-precision pressure transducers.
- Homogenization: Allow the mixture to homogenize for a sufficient period (e.g., several hours)
 to ensure a uniform composition. A magnetic stirrer inside the mixing tank can aid this
 process.



Experimental Procedure

- Diaphragm Installation: Place an aluminum diaphragm of the desired thickness between the driver and driven sections.
- Evacuation: Evacuate the driven section to a high vacuum.
- Mixture Filling: Fill the driven section with the prepared **ethylcyclohexane**-oxidizer-argon mixture to a predetermined initial pressure (P1).
- Driver Gas Filling: Fill the driver section with a high-pressure driver gas (typically helium or a helium/argon mixture) until the diaphragm ruptures.[1][9]
- Shock Wave Generation: The bursting of the diaphragm generates a primary shock wave that travels down the driven section.
- Shock Velocity Measurement: Measure the incident shock wave velocity using a series of
 piezoelectric pressure transducers (e.g., PCB P113A) mounted along the final portion of the
 driven section.[7][10] The time-of-arrival of the shock wave at each transducer allows for
 precise velocity calculation.
- Post-Shock Conditions Calculation: Calculate the temperature (T5) and pressure (P5) behind
 the reflected shock wave from the measured incident shock velocity and the initial conditions
 (T1, P1) using one-dimensional shock relations.
- Ignition Delay Time Measurement: Define the ignition delay time as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition.[4] The arrival of the reflected shock is marked by a sharp pressure rise registered by a pressure transducer at the endwall. The onset of ignition is typically identified by the sharp increase in pressure and/or the detection of chemiluminescence from excited radical species like OH* (around 307 nm) or CH* (around 431 nm) using a photomultiplier tube coupled with an appropriate optical filter.[4][11]
- Data Acquisition: Record the pressure and emission signals using a high-speed data acquisition system.

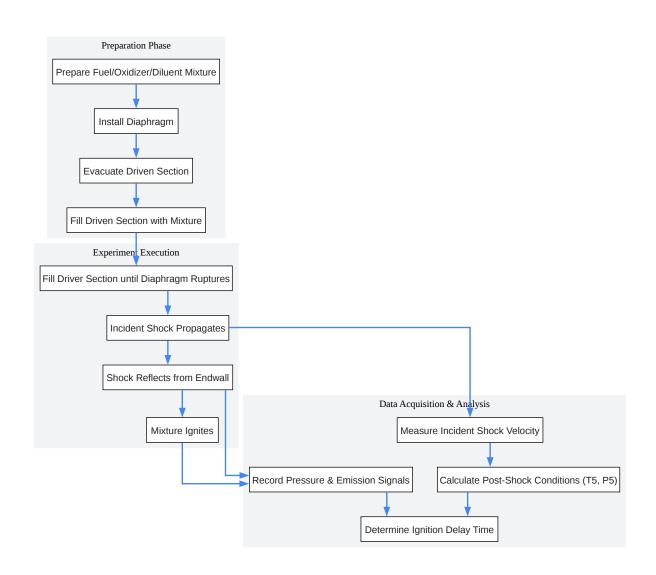
Visualizations



Experimental Workflow

The following diagram illustrates the general workflow for conducting a shock tube ignition delay experiment.





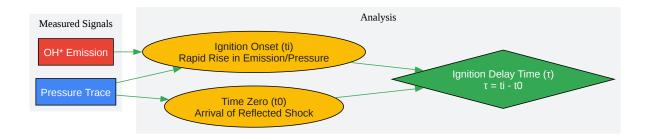
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Caption: Experimental workflow for shock tube ignition delay measurements.



Ignition Delay Time Determination

This diagram illustrates the logical relationship between the measured signals and the determination of the ignition delay time.



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Caption: Determination of ignition delay time from experimental signals.

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